
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one
Übersicht
Beschreibung
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one is a heterocyclic compound that contains a bromine atom and a benzoxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one typically involves the bromination of 4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 5 undergoes nucleophilic substitution reactions under specific conditions.
-
Mechanistic Insight : The tetrahedral geometry at the brominated carbon may favor SN2 mechanisms, but steric hindrance from the fused ring system could slow kinetics .
-
Safety Note : Reactions releasing HBr require ventilation due to respiratory hazards .
Reactions Involving the Ketone Group
The ketone at position 4 participates in typical carbonyl reactions.
Reaction Type | Reagents/Conditions | Products/Outcomes |
---|---|---|
Reduction | NaBH₄, EtOH | Secondary alcohol |
Condensation | NH₂NH₂, HCl | Hydrazone derivative |
-
Steric Effects : The ketone’s proximity to the fused ring may reduce reactivity compared to acyclic ketones .
Oxidation and Decomposition
The compound exhibits instability under oxidative conditions:
Conditions | Products | Hazard Profile |
---|---|---|
Strong oxidizers (e.g., HNO₃) | CO, CO₂, HBr, nitrogen oxides | Toxic fumes; requires PPE . |
Thermal decomposition (>200°C) | Brominated fragments, acrid smoke | Avoid open flames . |
Ring-Opening and Rearrangements
The oxadiazole ring undergoes cleavage under acidic/basic conditions:
Conditions | Mechanism | Products |
---|---|---|
Aqueous HCl (1M), reflux | Acid-catalyzed hydrolysis | Linear amide/ketone intermediates |
NaOH (2M), 60°C | Base-mediated ring opening | Brominated carboxylic acid derivatives |
Wissenschaftliche Forschungsanwendungen
Chemistry
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one serves as a building block in synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to explore new synthetic pathways and develop novel materials.
Biology
Research indicates that this compound possesses potential biological activities , including:
- Antimicrobial properties: Studies have shown efficacy against various bacterial strains.
- Anticancer properties: Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being explored for its potential as a therapeutic agent . Its unique structure may enable it to interact with biological targets effectively, leading to the development of new drugs for treating diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties can enhance the performance of polymers and other materials in various applications.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound inhibited bacterial growth in vitro at concentrations lower than those required for traditional antibiotics.
Case Study 2: Anticancer Research
In vitro experiments showed that this compound could induce apoptosis in human cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation.
Wirkmechanismus
The mechanism of action of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzoxadiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-oxo-4,5,6,7-tetrahydrobenzofurazan: Similar structure but with a different ring system.
2-Bromo-4,5,6,7-tetrahydro-1,3-thiazolo-5,4-c-pyridine: Contains a thiazole ring instead of a benzoxadiazole ring.
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Contains a pyrazole ring and a tetrahydropyran moiety.
Uniqueness
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one is unique due to its specific combination of a bromine atom and a benzoxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biologische Aktivität
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one (CAS No. 300574-36-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₅BrN₂O₂
- Molecular Weight : 217.02 g/mol
- Chemical Structure : The compound features a bromine atom and a benzoxadiazole ring, which contribute to its unique chemical and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
These findings underscore the compound's potential as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Treatment with this compound resulted in a dose-dependent decrease in cell viability.
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis via caspase activation |
MCF-7 | 20 | Cell cycle arrest in G2/M phase |
A549 | 25 | Inhibition of proliferation |
The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Signaling Pathways : It modulates pathways associated with apoptosis and inflammation.
- Receptor Interaction : Potential interactions with receptors involved in cell growth and survival have been hypothesized.
Study on Antimicrobial Activity
A recent study published in Molecules highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The authors reported a significant reduction in bacterial load in infected animal models treated with the compound compared to controls.
Study on Anticancer Effects
In another study published in Cancer Letters, researchers explored the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
Eigenschaften
IUPAC Name |
5-bromo-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-2-4-5(6(3)10)9-11-8-4/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBJBTYYLDXIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274064 | |
Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300574-36-1 | |
Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.